Dopamine D2 Receptor Affinity vs. Fluphenazine and Haloperidol
Perphenazine demonstrates a Ki for the dopamine D2 receptor of 0.56 nM, which is comparable to that of fluphenazine (Ki = 0.54 nM) and approximately 3.6-fold more potent than haloperidol (Ki = 2.0 nM) [1]. This high affinity correlates with clinical potency and a significant risk of extrapyramidal symptoms (EPS), placing it in the high-potency class of FGAs [2].
| Evidence Dimension | Dopamine D2 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 0.56 nM |
| Comparator Or Baseline | Fluphenazine: 0.54 nM; Haloperidol: 2.0 nM |
| Quantified Difference | Perphenazine is equipotent to fluphenazine and ~3.6x more potent than haloperidol at D2 |
| Conditions | In vitro receptor binding assays, as reported in a review table |
Why This Matters
This data confirms that perphenazine belongs to the high-potency class of FGAs, providing researchers with a tool that has a specific, quantifiable D2 binding profile distinct from lower-potency alternatives.
- [1] Nature Precedings. Table 1 Antipsychotic Medication Dopamine Receptor Ki Values. Nature. 2007. View Source
- [2] AAFP. Table: Antipsychotic Medications. Am Fam Physician. 2010 Mar 1;81(5):617-622. View Source
